![molecular formula C9H8N6O3 B5862363 N-(3-nitrophenyl)-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B5862363.png)
N-(3-nitrophenyl)-2-(1H-tetrazol-1-yl)acetamide
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Overview
Description
N-(3-nitrophenyl)-2-(1H-tetrazol-1-yl)acetamide, also known as NPTAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(3-nitrophenyl)-2-(1H-tetrazol-1-yl)acetamide is not well understood. However, it has been suggested that it may act as a nitroaromatic compound, which can undergo various reactions such as reduction, oxidation, and nitration. These reactions may lead to the formation of reactive intermediates that can interact with biological molecules.
Biochemical and Physiological Effects:
Limited studies have been conducted on the biochemical and physiological effects of this compound. However, it has been shown to have low toxicity in animal models. Further studies are required to determine the exact effects of this compound on biological systems.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-nitrophenyl)-2-(1H-tetrazol-1-yl)acetamide is its stability, which makes it easy to handle and store. Additionally, its synthesis method is relatively simple and can be easily scaled up for industrial applications. However, the limited understanding of its mechanism of action and potential toxicity may limit its use in certain applications.
Future Directions
There are several future directions for the study of N-(3-nitrophenyl)-2-(1H-tetrazol-1-yl)acetamide. One potential area of research is the development of new methods for the synthesis of this compound and its derivatives. Additionally, further studies are required to determine the exact mechanism of action of this compound and its potential applications in various fields such as materials science, pharmaceuticals, and explosives. Furthermore, the toxicity and environmental impact of this compound need to be thoroughly investigated before its widespread use.
Synthesis Methods
The synthesis of N-(3-nitrophenyl)-2-(1H-tetrazol-1-yl)acetamide involves the reaction of 3-nitroaniline with sodium azide and acetic anhydride. The resulting product is then treated with hydrochloric acid to obtain this compound. This method has been optimized by various researchers to increase the yield and purity of this compound.
Scientific Research Applications
N-(3-nitrophenyl)-2-(1H-tetrazol-1-yl)acetamide has been extensively studied for its potential applications in the field of explosives and propellants. It has been shown to have high thermal stability and low sensitivity to impact, making it a promising candidate for use in explosive formulations. Additionally, this compound has been used as a precursor for the synthesis of other tetrazole-based compounds, which have potential applications in pharmaceuticals and materials science.
properties
IUPAC Name |
N-(3-nitrophenyl)-2-(tetrazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6O3/c16-9(5-14-6-10-12-13-14)11-7-2-1-3-8(4-7)15(17)18/h1-4,6H,5H2,(H,11,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGZRESKZKWXII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CN2C=NN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301329957 |
Source
|
Record name | N-(3-nitrophenyl)-2-(tetrazol-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301329957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24803439 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
400070-22-6 |
Source
|
Record name | N-(3-nitrophenyl)-2-(tetrazol-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301329957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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